molecular formula C21H17N3O5 B1608771 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol CAS No. 302911-79-1

5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol

Cat. No. B1608771
CAS RN: 302911-79-1
M. Wt: 391.4 g/mol
InChI Key: LPFQMSKRAJNKOH-UHFFFAOYSA-N
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Description

5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol is a chemical compound with the empirical formula C21H17N3O5 . It has a molecular weight of 391.38 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CCN1c2cc (ccc2-c3ccc (cc3C1 (O)c4ccccc4) [N+] ( [O-])=O) [N+] ( [O-])=O . This indicates that the molecule contains a phenanthridinol core, with ethyl, nitro, and phenyl substituents.


Physical And Chemical Properties Analysis

This compound has a melting point of 193 °C (dec.) (lit.) . Other physical and chemical properties such as solubility, density, and refractive index were not available in the sources I found.

Scientific Research Applications

. Its nitro groups and phenanthridinol core could be investigated for their biological activity, including their potential as a pharmacophore in drug design.

Material Science

Due to its high melting point of 193 °C (dec.) , this compound could be used in material science research, particularly in the development of heat-resistant materials or as a component in thermal stability studies.

Environmental Science

The environmental impact of such a compound, due to its nitro groups, could be significant. It might be studied for its degradation products, toxicity, and long-term effects on ecosystems.

Each of these fields presents a rich avenue for exploration, and the compound’s unique chemical properties make it a valuable subject for diverse scientific inquiries. While the search results provided a starting point, further research and experimentation would be necessary to fully realize the potential applications in these areas .

Safety and Hazards

This compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-ethyl-3,8-dinitro-6-phenylphenanthridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-2-22-20-13-16(24(28)29)9-11-18(20)17-10-8-15(23(26)27)12-19(17)21(22,25)14-6-4-3-5-7-14/h3-13,25H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFQMSKRAJNKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C(C1(C4=CC=CC=C4)O)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395930
Record name 5-Ethyl-3,8-dinitro-6-phenyl-5,6-dihydrophenanthridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol

CAS RN

302911-79-1
Record name 5-Ethyl-3,8-dinitro-6-phenyl-5,6-dihydrophenanthridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol
Reactant of Route 2
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol
Reactant of Route 3
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol
Reactant of Route 4
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol
Reactant of Route 5
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol
Reactant of Route 6
5-Ethyl-5,6-dihydro-3,8-dinitro-6-phenyl-6-phenanthridinol

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